molecular formula C18H24N2O3 B13931566 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 1148044-28-3

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B13931566
CAS No.: 1148044-28-3
M. Wt: 316.4 g/mol
InChI Key: YTWVNYMPVIKJQV-UHFFFAOYSA-N
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Description

1,6-Diazaspiro[34]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 1,1-dimethylethyl ester
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester
  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds .

Properties

IUPAC Name

tert-butyl 7-benzyl-8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-12-10-18(20)9-11-19(15(18)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWVNYMPVIKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119365
Record name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148044-28-3
Record name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148044-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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